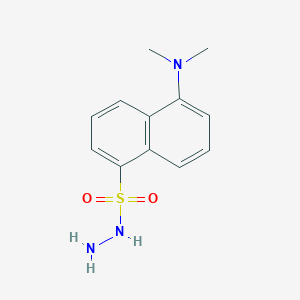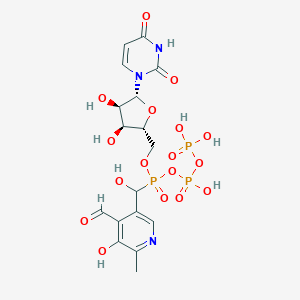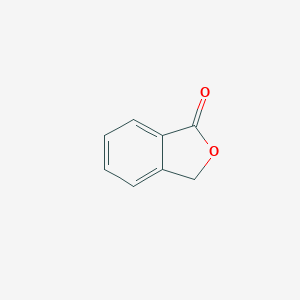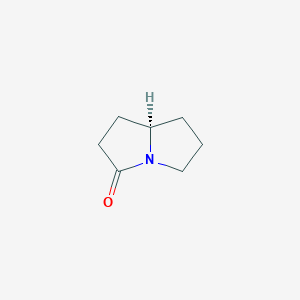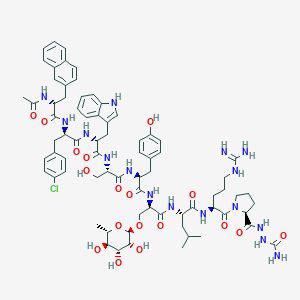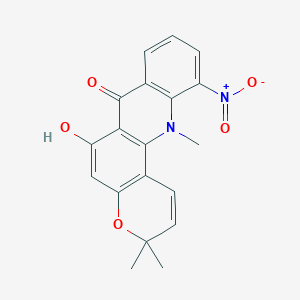
11-Nitronoracronycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Nitronoracronycin is a natural product isolated from the marine bacteria Streptomyces sp. The compound has gained significant attention due to its potential as an anti-cancer agent. The molecule has a complex structure with a fused tetracyclic ring system, making it a challenging target for synthesis.
Wirkmechanismus
The mechanism of action of 11-Nitronoracronycin involves the inhibition of topoisomerase II, an enzyme involved in DNA replication. The compound binds to the enzyme and prevents it from unwinding the DNA strands, leading to the accumulation of DNA damage and ultimately cell death. The compound also induces apoptosis in cancer cells, leading to their death.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 11-Nitronoracronycin have been extensively studied. The compound has been shown to exhibit potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer. The compound also induces apoptosis in cancer cells, leading to their death. However, the compound has also been shown to exhibit toxicity towards normal cells, leading to its limitations for use in cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of 11-Nitronoracronycin for lab experiments include its potent cytotoxicity against various cancer cell lines, making it a useful tool for studying cancer biology. The compound also has a complex structure, making it a challenging target for synthesis, which can be used to develop new synthetic methods. However, the limitations of 11-Nitronoracronycin for lab experiments include its toxicity towards normal cells, leading to its limitations for use in cancer treatment.
Zukünftige Richtungen
The future directions for 11-Nitronoracronycin research include the development of new synthetic methods for the compound, the identification of its molecular targets in cancer cells, and the development of new analogs with improved potency and selectivity towards cancer cells. The compound can also be used to study the mechanism of action of topoisomerase II inhibitors and the development of resistance to these inhibitors in cancer cells. Overall, 11-Nitronoracronycin has significant potential as an anti-cancer agent and a useful tool for studying cancer biology.
Synthesemethoden
The synthesis of 11-Nitronoracronycin is a challenging task due to its complex structure. Several methods have been developed for its synthesis, including total synthesis and semi-synthesis. The total synthesis involves the construction of the molecule from simple starting materials, while the semi-synthesis involves the modification of a natural product isolated from a natural source. The total synthesis of 11-Nitronoracronycin has been achieved by several research groups, including the use of a Diels-Alder reaction and a biomimetic oxidative coupling reaction.
Wissenschaftliche Forschungsanwendungen
The potential of 11-Nitronoracronycin as an anti-cancer agent has been extensively studied. The compound has been shown to exhibit potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer. The mechanism of action of 11-Nitronoracronycin involves the inhibition of topoisomerase II, an enzyme involved in DNA replication. The compound also induces apoptosis in cancer cells, leading to their death.
Eigenschaften
CAS-Nummer |
133761-41-8 |
|---|---|
Produktname |
11-Nitronoracronycin |
Molekularformel |
C19H16N2O5 |
Molekulargewicht |
352.3 g/mol |
IUPAC-Name |
6-hydroxy-3,3,12-trimethyl-11-nitropyrano[2,3-c]acridin-7-one |
InChI |
InChI=1S/C19H16N2O5/c1-19(2)8-7-10-14(26-19)9-13(22)15-17(10)20(3)16-11(18(15)23)5-4-6-12(16)21(24)25/h4-9,22H,1-3H3 |
InChI-Schlüssel |
FGHCFTMHOSQNGT-UHFFFAOYSA-N |
SMILES |
CC1(C=CC2=C(O1)C=C(C3=C2N(C4=C(C3=O)C=CC=C4[N+](=O)[O-])C)O)C |
Kanonische SMILES |
CC1(C=CC2=C(O1)C=C(C3=C2N(C4=C(C3=O)C=CC=C4[N+](=O)[O-])C)O)C |
Andere CAS-Nummern |
133761-41-8 |
Synonyme |
11-nitronoracronycin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



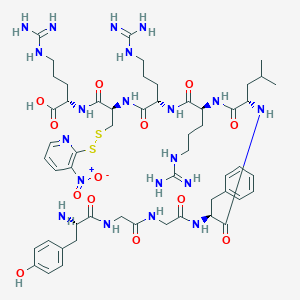
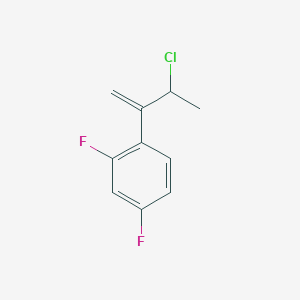
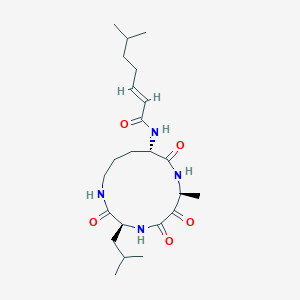
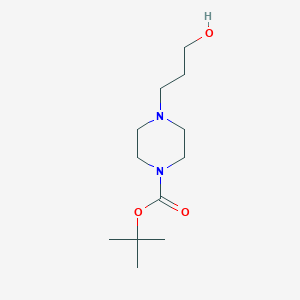
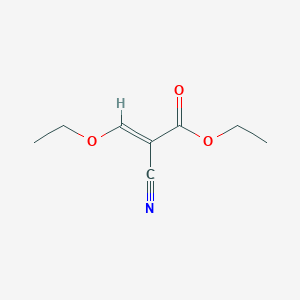
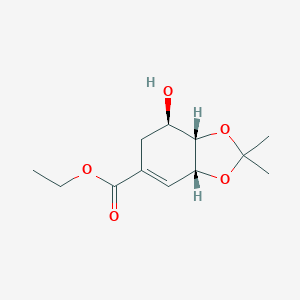
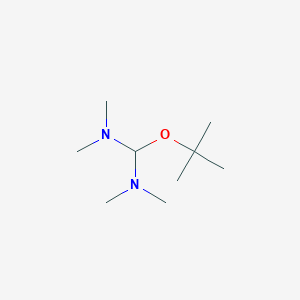
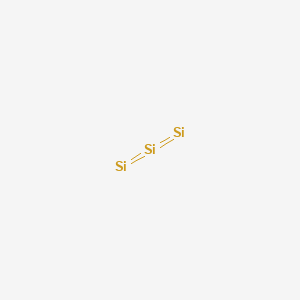
![(4S)-4-amino-5-[[(2S)-4-amino-2-(3-hydroxydodecanoylamino)-4-oxobutanoyl]-(4-methyl-1-oxopentan-2-yl)amino]-5-oxopentanoic acid](/img/structure/B148337.png)
